- Synthesis and organocatalytic asymmetric nitro-aldol initiated cascade reactions of 2-acylbenzonitriles leading to 3,3-disubstituted isoindolinonesCatalysts, 2019, 9(4), 327/1-327/11,
Cas no 91054-33-0 (2-Acetylbenzonitrile)

2-Acetylbenzonitrile structure
Nome do Produto:2-Acetylbenzonitrile
2-Acetylbenzonitrile Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Acetylbenzonitrile
- 2-Acetyl benzene carbonitrile
- 2-acetylbenzenecarbonitrile
- Benzonitrile, acetyl-
- C9H7NO
- o-cyanoacetophenone
- 2'-cyanoacetophenone
- 2-Acetyl-benzonitrile
- PubChem19789
- 2-ethanoylbenzenecarbonitrile
- KSC481E1D
- UZSGWJQJDLCCFN-UHFFFAOYSA-N
- SBB086403
- VZ23489
- 2-acetylbenzenecarbonitrile, AldrichCPR
- ST2409438
- AB0027519
- 2-Acetylbenzonitrile (ACI)
- Benzonitrile, o-acetyl- (6CI, 7CI)
- 2′-Cyanoacetophenone
- 91054-33-0
- SB39827
- CS-W005120
- DTXSID70919993
- 1T-0269
- EN300-93628
- MFCD00272571
- SY012002
- AKOS005069845
- J-507710
- DB-020345
- Z1201620078
- SCHEMBL180961
- AE-562/43459667
- 2-Acetylbenzene carbonitrile
-
- MDL: MFCD00272571
- Inchi: 1S/C9H7NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5H,1H3
- Chave InChI: UZSGWJQJDLCCFN-UHFFFAOYSA-N
- SMILES: N#CC1C(C(C)=O)=CC=CC=1
Propriedades Computadas
- Massa Exacta: 145.05300
- Massa monoisotópica: 145.053
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 11
- Contagem de Ligações Rotativas: 1
- Complexidade: 201
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 40.9
- XLogP3: 1.2
Propriedades Experimentais
- Cor/Forma: No data avaiable
- Densidade: 1.1555 (rough estimate)
- Ponto de Fusão: 46-48 ºC
- Ponto de ebulição: 285.1°C at 760 mmHg
- Ponto de Flash: 126.2±22.6 °C
- Índice de Refracção: 1.4500 (estimate)
- PSA: 40.86000
- LogP: 1.76088
- Pressão de vapor: 0.0±0.6 mmHg at 25°C
2-Acetylbenzonitrile Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335-H412
-
Declaração de Advertência:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Número de transporte de matérias perigosas:UN 3439
- Código da categoria de perigo: R20/21/22;R36/37/38
- Instrução de Segurança: S26-S36/37/39
-
Identificação dos materiais perigosos:
- Classe de Perigo:IRRITANT
- Frases de Risco:R20/21/22; R36/37/38
- Condição de armazenamento:Inert atmosphere,Room Temperature
2-Acetylbenzonitrile Dados aduaneiros
- CÓDIGO SH:2926909090
- Dados aduaneiros:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Acetylbenzonitrile Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062634-250mg |
2-Acetylbenzonitrile |
91054-33-0 | 98% | 250mg |
¥52.00 | 2024-04-25 | |
Chemenu | CM255720-5g |
2-Acetylbenzonitrile |
91054-33-0 | 95+% | 5g |
$128 | 2022-05-27 | |
eNovation Chemicals LLC | Y1009490-5g |
2-Acetyl-benzonitrile |
91054-33-0 | 95% | 5g |
$235 | 2024-07-28 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0554-5g |
2-Acetyl-benzonitrile |
91054-33-0 | 96% | 5g |
¥1678.84 | 2025-01-21 | |
Enamine | EN300-93628-0.5g |
2-acetylbenzonitrile |
91054-33-0 | 95.0% | 0.5g |
$24.0 | 2025-02-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1062634-100g |
2-Acetylbenzonitrile |
91054-33-0 | 98% | 100g |
¥8769.00 | 2024-04-25 | |
Fluorochem | 044456-5g |
2-Acetylbenzonitrile |
91054-33-0 | 95% | 5g |
£100.00 | 2022-03-01 | |
Chemenu | CM255720-5g |
2-Acetylbenzonitrile |
91054-33-0 | 95+% | 5g |
$128 | 2021-06-16 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188042-250mg |
2-Acetylbenzonitrile |
91054-33-0 | 95% | 250mg |
¥86.90 | 2023-09-04 | |
Chemenu | CM255720-100g |
2-Acetylbenzonitrile |
91054-33-0 | 95+% | 100g |
$1197 | 2022-05-27 |
2-Acetylbenzonitrile Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Cesium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 24 h, 100 °C
Referência
Synthetic Routes 2
Condições de reacção
1.1 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; rt; 5 min, reflux; reflux → 0 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Cuprous cyanide Solvents: Toluene , Water ; rt; 1 h, 65 °C; 2 h, rt
1.2 Reagents: Sodium nitrite Solvents: Water ; 0 °C; 0 °C → rt; 2 h, rt
1.3 Reagents: Cuprous cyanide Solvents: Toluene , Water ; rt; 1 h, 65 °C; 2 h, rt
Referência
- Highly Stereoselective Chemoenzymatic Synthesis of the 3H-Isobenzofuran Skeleton. Access to Enantiopure 3-MethylphthalidesOrganic Letters, 2012, 14(6), 1444-1447,
Synthetic Routes 3
Condições de reacção
1.1 Reagents: Copper , Sulfuric acid , Copper sulfate Solvents: Water ; 2 h, reflux
1.2 Reagents: Sodium nitrite Solvents: Water ; 80 - 90 °C
1.2 Reagents: Sodium nitrite Solvents: Water ; 80 - 90 °C
Referência
- Candida tenuis xylose reductase catalyzed reduction of acetophenones: the effect of ring-substituents on catalytic efficiencyOrganic & Biomolecular Chemistry, 2011, 9(16), 5863-5870,
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Palladium(1+), [2-[(amino-κN)methyl]phenyl-κC][1-(4-methoxyphenyl)-2-(triphenylp… Solvents: Dimethylformamide ; 30 min, 130 °C; 130 °C → rt
Referência
- An efficient palladium catalytic system for microwave assisted cyanation of aryl halidesJournal of Organometallic Chemistry, 2011, 696(4), 819-824,
Synthetic Routes 5
Condições de reacção
Referência
- Direct formation of organocopper compounds by oxidative addition of zerovalent copper to organic halidesJournal of Organic Chemistry, 1984, 49(26), 5280-2,
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Potassium carbonate , Diethyl azodicarboxylate Catalysts: Bis[2-[[bis(phenylmethyl)amino-κN]methyl]phenyl-κC]di-μ-bromodipalladium Solvents: Dimethylformamide ; 1 min, 130 °C; 20 min, 130 °C; 130 °C → rt
Referência
- Microwave-enhanced synthesis of aryl nitriles using dimeric orthopalladated complex of tribenzylamine and K4[Fe(CN)6]Tetrahedron Letters, 2012, 53(5), 526-529,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Potassium carbonate , Oxygen Catalysts: Nickel ferrite Solvents: Dimethylformamide ; 70 h, 100 °C
Referência
- Highly active recyclable heterogeneous nanonickel ferrite catalyst for cyanation of aryl and heteroaryl halidesApplied Organometallic Chemistry, 2014, 28(10), 750-755,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: Sodium bicarbonate Catalysts: Tricyclohexylphosphine , Manganese , Nickel bromide Solvents: Toluene ; 22 h, 150 °C
Referência
- Nickel-catalyzed cyanation reaction of aryl/alkenyl halides with alkyl isocyanidesOrganic & Biomolecular Chemistry, 2022, 20(41), 8049-8053,
Synthetic Routes 9
Condições de reacção
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Palladium diacetate Solvents: Dimethyl sulfoxide , Dimethylformamide ; rt; 2 h, 100 °C
Referência
- Microwave-assisted one-step synthesis of acetophenones via palladium-catalyzed regioselective arylation of vinyloxytrimethylsilaneAdvanced Synthesis & Catalysis, 2012, 354(17), 3231-3236,
Synthetic Routes 10
Condições de reacção
1.1 Catalysts: Cobalt dibromide Solvents: Acetonitrile ; rt
Referência
- A convenient method for the preparation of aromatic ketones from acyl chlorides and arylzinc bromides using a cobalt catalysisTetrahedron, 2003, 59(41), 8199-8202,
Synthetic Routes 11
Condições de reacção
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Acetonitrile , Water ; 3.5 h, 80 °C
Referência
- Synthesis of 2-Acetylbenzonitriles and Their Reactivity in Tandem Reactions with Carbon and Hetero Nucleophiles: Easy Access to 3,3-Disubstituted IsoindolinonesEuropean Journal of Organic Chemistry, 2018, 2018(14), 1699-1708,
Synthetic Routes 12
Condições de reacção
1.1 Reagents: Potassium hydroxide Catalysts: Samarium Solvents: Dimethyl sulfoxide ; 12 h, 110 °C
Referência
- A ligand and Palladium-free Avenue for Cyanation of Aryl Halides: The Art of Samarium Powder in C-C Coupling ReactionChemistrySelect, 2019, 4(33), 9618-9621,
Synthetic Routes 13
Condições de reacção
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Zinc , Nickel dichloride , 1,1-Bis(diphenylphosphino)ferrocene Solvents: Acetonitrile ; 6 h, 80 °C; 80 °C → rt
Referência
- General and Mild Nickel-Catalyzed Cyanation of Aryl/Heteroaryl Chlorides with Zn(CN)2: Key Roles of DMAPOrganic Letters, 2017, 19(8), 2118-2121,
Synthetic Routes 14
Condições de reacção
1.1 Solvents: Dimethylformamide ; 12 h, 150 °C
Referência
- An Unprecedented, Lewis Acid-Mediated, Metal-Free Iodoannulation Strategy to Aromatic IodidesChemistry - An Asian Journal, 2018, 13(23), 3676-3680,
Synthetic Routes 15
Condições de reacção
Referência
- Product class 4: organometallic complexes of copperScience of Synthesis, 2004, 3, 305-662,
Synthetic Routes 16
Condições de reacção
1.1 Catalysts: Tetrabutylammonium iodide Solvents: Dimethylformamide , tert-Butanol , Water ; 24 h, 110 °C
Referência
- A Serendipitous One-Pot Cyanation/Hydrolysis/Enamide Formation: Direct Access to 3-Methyleneisoindolin-1-onesChemistry - A European Journal, 2021, 27(2), 628-633,
Synthetic Routes 17
Condições de reacção
1.1 Solvents: 1,2-Dimethoxyethane
Referência
- Preparation of aryl, alkynyl, and vinyl organocopper compounds by the oxidative addition of zerovalent copper to carbon-halogen bondsJournal of Organic Chemistry, 1988, 53(19), 4482-8,
Synthetic Routes 18
Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Bis[2-[2-(amino-κN)ethyl]-3-methoxyphenyl-κC]di-μ-bromodipalladium Solvents: Dimethylformamide ; 20 min, 130 °C
Referência
- Microwave-enhanced cyanation of aryl halides with a dimeric ortho-palladated complex catalystTransition Metal Chemistry (Dordrecht, 2011, 36(7), 725-730,
2-Acetylbenzonitrile Raw materials
- Tert-BUTYL ISOCYANIDE
- Potassium hexacyanoferrate
- 2'-Iodoacetophenone
- (2-cyanophenyl)boronic acid
- 2-Ethylbenzonitrile
- 2'-Aminoacetophenone
- 1-(2-chlorophenyl)ethanone
- 2-cyanophenylzinc bromide
- 2'-Bromoacetophenone
- Trimethyl(vinyloxy)silane
- 2-Iodobenzonitrile
2-Acetylbenzonitrile Preparation Products
2-Acetylbenzonitrile Literatura Relacionada
-
Wen Bao,Jun-Qi Wang,Xue-Tao Xu,Bang-Hong Zhang,Wei-Ting Liu,Lin-Sheng Lei,Huan Liang,Kun Zhang,Shao-Hua Wang Chem. Commun. 2018 54 8194
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:91054-33-0)2-Acetylbenzonitrile

Pureza:99%
Quantidade:25g
Preço ($):189.0